molecular formula C12H14N2O3 B2423638 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol CAS No. 882073-36-1

2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol

Cat. No. B2423638
CAS RN: 882073-36-1
M. Wt: 234.255
InChI Key: RYLRFAFUCQFLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol” is a chemical compound with the linear formula C12H14N2O3 . It has a molecular weight of 234.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O3/c1-8-6-11(14-17-8)13-7-9-4-3-5-10(16-2)12(9)15/h3-6,15H,7H2,1-2H3,(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

1. Inhibition of Mixed-Function Oxidases

Benzimidazole derivatives, including compounds structurally related to 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol, have been observed to effectively inhibit mixed-function oxidases in hepatic microsomes. This inhibition is speculated to be dependent on the precise structure of the benzimidazole derivative, indicating that a single mode of inhibition may not apply to all derivatives and that the binding type in oxidised microsomes is structure-dependent (Murray & Ryan, 1983).

2. Neuroprotective Potential

Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), a compound related to 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol, is being developed as a potential neuroprotective drug. The compound was found to cross the brain-blood barrier and accumulate in various brain regions, showing potential for neuroprotective applications (Meixiang Yu et al., 2003).

3. AMPA Receptor Antagonism

A series of compounds including 1-aryl-3,5-dihydro-4H-2, 3-benzodiazepine-4-thiones were synthesized and evaluated for their anticonvulsant effects. These compounds, structurally related to 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol, were found to act as AMPA receptor antagonists and showed higher potency and longer-lasting anticonvulsant action compared to their parent compounds (Chimirri et al., 1998).

4. Role in Spinal Cord Trauma Recovery

Non-N-methyl-D-aspartate ionotropic excitatory amino acid (EAA) receptors, preferring alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) or kainate, were targeted by 2,3-dihydro-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a highly selective and potent antagonist. This compound, related to 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol, was found to significantly reduce functional impairment and aid in recovery after traumatic spinal cord injury (Wrathall et al., 1996).

5. Impact on Reproductive Toxicity

Benzophenone-3 (BP-3), a compound related to 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol, has raised concerns about its impact on reproduction due to its presence in various human and animal tissues. Studies suggest that high levels of BP-3 exposure may affect birth weight and gestational age in humans and result in altered reproductive parameters in animals. These effects are attributed to the potential endocrine-disrupting properties of BP-3 (Ghazipura et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-6-11(14-17-8)13-7-9-4-3-5-10(16-2)12(9)15/h3-6,15H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRFAFUCQFLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol

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